5-fluoro-1H-indazol-3-ol
Overview
Description
5-fluoro-1H-indazol-3-ol is a heterocyclic compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a compound with the molecular formula C7H5FN2O .
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-fluoro-1H-indazol-3-ol, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-fluoro-1H-indazol-3-ol consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
The chemical reactions involving 5-fluoro-1H-indazol-3-ol are diverse and include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
5-fluoro-1H-indazol-3-ol is a solid substance . Its melting point ranges from 119 to 125 °C, and it has a predicted boiling point of 274.9±13.0 °C . The molecular weight of the compound is 136.13 g/mol .Scientific Research Applications
1. Development of Biheteroaryl Fluorophores
Research by Cheng et al. (2016) explored the creation of a library of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling. This method enabled the synthesis of Indazo-Fluors, which demonstrate full-color emissions and high quantum yields. Significantly, the study identified a near-infrared (NIR) dye, specifically lighting up mitochondria in living cells, offering potential for in vivo mitochondria imaging due to its superior photostability and low cytotoxicity (Cheng et al., 2016).
2. Inhibitors for d-Amino Acid Oxidase (DAAO)
Szilágyi et al. (2018) investigated 1H-indazol-3-ol derivatives, including 6-fluoro-1H-indazol-3-ol, as inhibitors for d-amino acid oxidase (DAAO). This enzyme is a target in schizophrenia treatment, and the study identified nanomolar inhibitors, which could potentially contribute to new drug candidates (Szilágyi et al., 2018).
3. Synthesis and Properties of 5-Haloindazoles
A study by Schmidt et al. (2007) focused on the synthesis and properties of 5-fluoro-substituted 1,2-dimethyl indazolium-3-carboxylates. These compounds, representing pseudo-cross-conjugated heterocyclic mesomeric betaines, were observed to decarboxylate upon heating, yielding 5-halo-1,2-dimethyl-indazol-3-ylidenes. This process offers insights into the chemical behavior and potential applications of these compounds (Schmidt et al., 2007).
4. Antitumor Activity of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide
Hao et al. (2017) synthesized and evaluated the antitumor properties of a compound incorporating a 5-fluoro-1H-indazol-3-ol derivative. The study demonstrated the compound's ability to inhibit the proliferation of some cancer cell lines, suggesting its potential in cancer research (Hao et al., 2017).
Safety And Hazards
Future Directions
Given the wide range of pharmacological activities exhibited by indazole-containing compounds, there is considerable interest in developing synthetic approaches to these heterocycles with better biological activities . The future of 5-fluoro-1H-indazol-3-ol research may involve further exploration of its potential applications in various fields of research and industry.
properties
IUPAC Name |
5-fluoro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVNEPLDGLYBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646294 | |
Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indazol-3-ol | |
CAS RN |
885519-12-0 | |
Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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